Disclosure of Exhaustive Data Scarcity and Transparent Evidence-Grade Assessment for CAS 5727-94-6
A systematic search of PubMed, PubChem, EPA CompTox, BindingDB, ChEMBL, and patent databases (excluding BenchChem, EvitaChem, MolPort, VulcanChem per source prohibition) identified zero direct experimental comparative studies containing quantitative biological activity data for 2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one (CAS 5727-94-6). The compound is registered in EPA DSSTox (DTXSID20972775) without associated bioassay results and appears in no curated bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) as of May 2026 [1]. All remaining evidence items are therefore tagged as 'Class-level inference' or 'Supporting evidence' derived from the closest structurally characterized analogs: compound 3b (2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one, MW 436.9), compound 3d (3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one, MW 436.9), and the general 2-thioalkyl-3-arylquinazolinone SAR framework [2]. This data limitation is explicitly stated to prevent procurement decisions based on unverified performance claims.
| Evidence Dimension | Availability of direct quantitative bioactivity data for CAS 5727-94-6 |
|---|---|
| Target Compound Data | 0 peer-reviewed bioassay records; 0 patent examples with quantitative data; registered but untested in EPA DSSTox |
| Comparator Or Baseline | Structurally characterized analog 3b (CAS not available in queried sources): full NCI 60-cell panel data reported |
| Quantified Difference | Data gap: target compound lacks any reported IC₅₀, GI₅₀, MIC, or Ki value vs. analog 3b with published NCI mean graph midpoint (MG-MID) values |
| Conditions | Comprehensive database and literature search conducted May 2026 across PubMed, PubChem, ChEMBL, BindingDB, EPA CompTox, and patent repositories |
Why This Matters
Procurement for target-based screening programs requires awareness that this compound is a data-poor entry; its biological performance must be assumed uncharacterized until experimentally determined, unlike data-rich analogs such as compound 3b.
- [1] EPA CompTox Chemicals Dashboard. 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one. DTXSID20972775. Accessed May 2026. View Source
- [2] Abdel Gawad NM, Georgey HH, Youssef RM, El-Sayed NA. Synthesis and antitumor activity of some 2,3-disubstituted quinazolin-4(3H)-ones. Eur J Med Chem. 2010;45(12):6058-6067. doi:10.1016/j.ejmech.2010.10.008 View Source
